molecular formula C13H9N3O2 B15428108 5-Methyl-6-nitro-1,10-phenanthroline CAS No. 90691-99-9

5-Methyl-6-nitro-1,10-phenanthroline

Cat. No.: B15428108
CAS No.: 90691-99-9
M. Wt: 239.23 g/mol
InChI Key: KFTNYJZBOAHDBN-UHFFFAOYSA-N
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Description

5-Methyl-6-nitro-1,10-phenanthroline is a chemical compound supplied for Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. While specific studies on this exact compound are not readily available in the current literature, its structure suggests significant potential in several research areas. It is a derivative of 1,10-phenanthroline, a well-known scaffold in coordination chemistry. The presence of both an electron-donating methyl group and an electron-withdrawing nitro group at the 5 and 6 positions, respectively, makes it a ligand of interest for constructing metal complexes . Such complexes are extensively investigated for their DNA-binding capabilities as metallointercalators, which can exhibit cytotoxicity and are studied for their anti-cancer potential . Furthermore, nitro-substituted phenanthrolines have been identified as having a dual mechanism of action against pathogens like Mycobacterium tuberculosis , involving F420-dependent activation and the induction of autophagy in host cells . The functionalization of the phenanthroline ring system enables the fine-tuning of the spectroscopic, electronic, and DNA-binding properties of its metal complexes, broadening their application in bioinorganic chemistry and materials science . Researchers are encouraged to validate the specific properties and applications of this compound in their experimental systems.

Properties

CAS No.

90691-99-9

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

5-methyl-6-nitro-1,10-phenanthroline

InChI

InChI=1S/C13H9N3O2/c1-8-9-4-2-6-14-11(9)12-10(5-3-7-15-12)13(8)16(17)18/h2-7H,1H3

InChI Key

KFTNYJZBOAHDBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=NC2=C3C(=C1[N+](=O)[O-])C=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

5-Nitro-1,10-phenanthroline (5NP)

  • Structure : Nitro group at position 5.
  • Biological Activity : Demonstrates dual antimycobacterial mechanisms: (i) F420-dependent nitro-reduction generates cytotoxic metabolites (e.g., 1,10-phenanthrolin-5-amine), and (ii) induction of host autophagy to kill intracellular Mycobacterium tuberculosis .
  • Structure-Activity Relationship (SAR) : The nitro group is critical for activity; methylation at position 3 (as in 3-methyl-6-nitro-1,10-phenanthroline) improves efficacy and reduces toxicity .
  • Synthesis : Optimized via nitration of 1,10-phenanthroline under controlled conditions .

5-Methyl-1,10-phenanthroline

  • Structure : Methyl group at position 5.
  • Applications : Used in colorimetric iron detection due to enhanced solubility and selective Fe²⁺ chelation .
  • Comparison : Methylation likely reduces steric hindrance compared to bulkier nitro substituents, favoring applications in analytical chemistry over bioactivity.

Fluorinated Derivatives (e.g., 5-Fluoro-1,10-phenanthroline)

  • Structure : Fluorine atoms at positions 5 or 5,6.
  • Biological Activity : Copper complexes of 5,6-difluorophenanthroline exhibit selective cytotoxicity toward cancer cells (e.g., HeLa) with minimal toxicity to fibroblasts .
  • Synthesis : Prepared via Skraup–Debner–Miller reactions or electrochemical fluorination .

5,6-Dimethyl-1,10-phenanthroline

  • Structure : Methyl groups at positions 5 and 6.
  • Crystallographic studies reveal planar geometry with weak intermolecular interactions .

Metal Complexation Properties

Compound Metal Complexation Key Findings Reference
5-Nitro-1,10-phenanthroline Cu(II), Ag(I) Exhibits moderate antitubercular activity but higher toxicity compared to Mn(II) complexes .
5-Methyl-1,10-phenanthroline Fe(II) Forms stable complexes for iron quantification in analytical chemistry .
5,6-Difluorophenanthroline Cu(II) Demonstrates selective cytotoxicity in cancer cells via ROS generation .
5-Methyl-6-nitro-1,10-phenanthroline (Inferred) Transition metals Predicted to form stable complexes with tunable redox properties due to electron-withdrawing nitro and electron-donating methyl groups. N/A

Key Research Findings and Implications

  • Substituent Effects : Nitro groups enhance redox-mediated bioactivity, while methyl groups improve solubility and analytical utility. Fluorination balances cytotoxicity and selectivity .
  • Therapeutic Potential: 5NP derivatives represent promising leads against drug-resistant tuberculosis, with dual host-pathogen targeting mechanisms .
  • Limitations : Direct data on this compound remain sparse; further studies are needed to explore its metal-binding behavior and biological applications.

Q & A

Q. What methodologies assess host-pathogen interaction modulation by this compound?

  • Techniques :
  • Flow cytometry to quantify autophagy flux in infected macrophages (e.g., using Cyto-ID® dye).
  • Cytokine profiling (ELISA) to measure TNF-α/IL-6 levels, linking autophagy to immune response .

Q. Tables

Table 1 : Key Synthetic Intermediates and Analytical Benchmarks

IntermediateCharacterization TechniqueCritical Parameter
6-Nitro-1,10-phenanthrolineHPLC (C18 column, ACN:H₂O)Retention time: 8.2 min
5-Methyl derivative¹H NMR (DMSO-d6)δ 2.45 (s, 3H, CH₃)

Table 2 : Comparative Bioactivity of Derivatives

DerivativeMIC (µg/mL) M. tuberculosisAutophagy Induction (Fold vs. Control)
5-Methyl-6-nitro0.53.2
5-Nitro (no methyl)2.01.5

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